molecular formula C7H9ClN2 B2958058 3-[Amino(dideuterio)methyl]-4-chloroaniline CAS No. 2408958-43-8

3-[Amino(dideuterio)methyl]-4-chloroaniline

Cat. No.: B2958058
CAS No.: 2408958-43-8
M. Wt: 158.63
InChI Key: FIZMSPGXGLIMHL-APZFVMQVSA-N
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Description

3-[Amino(dideuterio)methyl]-4-chloroaniline is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted with a dideuterio methyl group and a chlorine atom is attached to the benzene ring

Scientific Research Applications

3-[Amino(dideuterio)methyl]-4-chloroaniline has several applications in scientific research:

    Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.

    Biology: Employed in isotope labeling studies to trace metabolic pathways.

    Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Amino(dideuterio)methyl]-4-chloroaniline typically involves the introduction of the dideuterio methyl group and the chlorine atom onto the aniline ring. One common method is the halogenation of aniline derivatives followed by the introduction of the dideuterio methyl group through a substitution reaction. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Amino(dideuterio)methyl]-4-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[Amino(dideuterio)methyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The chlorine atom can participate in various substitution and elimination reactions, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Aminomethyl-4-chloroaniline: Similar structure but without deuterium labeling.

    4-Chloroaniline: Lacks the amino(dideuterio)methyl group.

    3-Amino-4-chlorotoluene: Contains a methyl group instead of an amino(dideuterio)methyl group.

Uniqueness

3-[Amino(dideuterio)methyl]-4-chloroaniline is unique due to its isotopic labeling with deuterium, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds. This makes it a valuable tool in both fundamental research and applied sciences.

Properties

IUPAC Name

3-[amino(dideuterio)methyl]-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2/i4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZMSPGXGLIMHL-APZFVMQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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